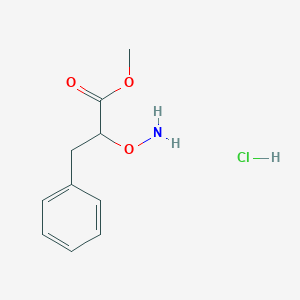

盐酸2-(氨基氧)-3-苯基丙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride is not directly mentioned in the provided papers. However, the papers discuss various methyl esters with similar structural motifs and functionalities, which are used in the synthesis of heterocyclic systems and possess potential pharmaceutical applications. These compounds are characterized by the presence of an amino group and a phenyl group attached to a propanoate ester, which is a common structural feature with the compound of interest .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors such as amino acids, acetoacetic esters, or glycine derivatives. For instance, methyl 2-arylpropanoates are prepared from 2-hydroxypropiophenone dimethyl acetals with sulfuryl chloride in the presence of an amide or a weak base, followed by hydrolysis to yield the corresponding acids . Similarly, various methyl esters are synthesized from N-acetylglycine or methyl N-(benzyloxycarbonyl)glycinate, followed by reactions with different reagents to introduce the desired functionalities . These methods demonstrate the versatility of methyl esters in constructing complex molecules, which could be applicable to the synthesis of methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed by spectroscopic methods such as NMR, IR, and MS, and sometimes by X-ray crystallography. For example, the orientation around the double bond for certain methyl esters was established by X-ray analysis . The crystal structure of (S)-methyl 2-[(furan-2-carbonyl)amino]-3-phenylpropanoate revealed intermolecular hydrogen bonds forming extended chains . These techniques are crucial for determining the configuration and conformation of the synthesized compounds, which is essential for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The methyl esters discussed in the papers are reactive intermediates that undergo various chemical reactions to form heterocyclic systems. These reactions include condensation with amino acid esters, alkylation with halohydrocarbons, and coupling with heterocyclic amines or nucleophiles . The reactivity is influenced by the substituents on the ester and the reaction conditions. For example, the presence of a benzyloxycarbonyl group allows for selective removal to afford free amino compounds . These reactions highlight the potential of methyl esters to participate in the synthesis of diverse heterocyclic compounds, which could be relevant for the chemical reactions of methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are typically characterized by their melting points, solubility, and stability under various conditions. The esters' reactivity towards nucleophiles, bases, and acids is also a key aspect of their chemical properties. For instance, the antitumor activities of some methyl esters were evaluated in vitro, indicating their potential biological relevance . These properties are important for the development of pharmaceutical agents and could provide insights into the behavior of methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride in biological systems.

科学研究应用

1. 钯(II)配位化合物

Warnke 和 Trojanowska (1993) 的研究调查了甲基酯与钯(II)的相互作用,包括盐酸 2-(氨基氧)-3-苯基丙酸甲酯。他们发现这些化合物与金属形成螯合物,突出了它们在创建复杂的金属配体结构中的潜力 (Warnke & Trojanowska, 1993).

2. 氨基酸酯异氰酸酯的合成

Tsai 等人 (2003) 描述了氨基酸酯异氰酸酯的合成,包括 2-异氰酸基-3-苯基丙酸甲酯,它是盐酸 2-(氨基氧)-3-苯基丙酸甲酯的衍生物。他们的工作有助于了解取代单碱基酸的酯及其潜在应用 (Tsai et al., 2003).

3. 远程 meta-C–H 键的交叉偶联

Wan 等人 (2013) 的研究探索了使用 3-苯基丙酸衍生物交叉偶联远程 meta-C–H 键。这项研究提供了对类似于盐酸 2-(氨基氧)-3-苯基丙酸甲酯的化合物的化学操作的见解,用于开发新的交叉偶联方法 (Wan et al., 2013).

新型 N-(α-溴酰基)-α-氨基酯的合成和生物活性筛选

Yancheva 等人 (2015) 合成了新型 N-(α-溴酰基)-α-氨基酯,包括 2-(2-溴-3-甲基丁酰胺)-3-苯基丙酸甲酯,其在结构上与盐酸 2-(氨基氧)-3-苯基丙酸甲酯相关。他们的研究有助于了解这些化合物的细胞毒性、抗炎和抗菌活性 (Yancheva et al., 2015).

安全和危害

属性

IUPAC Name |

methyl 2-aminooxy-3-phenylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-13-10(12)9(14-11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXOADAIHWVLJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)ON.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-carbamoyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2502898.png)

![7-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2502899.png)

methyl}-4-cyano-3-phenylbutanamide](/img/structure/B2502900.png)

![Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate](/img/structure/B2502902.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2502903.png)

![N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2502905.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2502906.png)

![1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2502910.png)

![N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502911.png)